molecular formula C5H2Cl3NO2S B13527614 4,6-Dichloropyridine-2-sulfonyl chloride

4,6-Dichloropyridine-2-sulfonyl chloride

Cat. No.: B13527614
M. Wt: 246.5 g/mol
InChI Key: CJYVEIODAFIXCZ-UHFFFAOYSA-N
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Description

4,6-Dichloropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl3NO2S. It is a chlorinated derivative of pyridine, which is a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloropyridine-2-sulfonyl chloride typically involves the chlorination of pyridine derivatives. One common method is the nucleophilic aromatic substitution reaction, where pyridine is treated with chlorine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, reaction with an amine can produce a sulfonamide derivative, while reaction with an alcohol can produce a sulfonate ester .

Mechanism of Action

The mechanism of action of 4,6-Dichloropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The electron-deficient pyridine ring facilitates nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloropyridine-2-sulfonyl chloride is unique due to its dual chlorination at the 4 and 6 positions and the presence of a sulfonyl chloride group. This combination of functional groups makes it highly reactive and versatile in chemical synthesis .

Properties

Molecular Formula

C5H2Cl3NO2S

Molecular Weight

246.5 g/mol

IUPAC Name

4,6-dichloropyridine-2-sulfonyl chloride

InChI

InChI=1S/C5H2Cl3NO2S/c6-3-1-4(7)9-5(2-3)12(8,10)11/h1-2H

InChI Key

CJYVEIODAFIXCZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1S(=O)(=O)Cl)Cl)Cl

Origin of Product

United States

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